molecular formula C11H21NO4S B1407443 3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid CAS No. 1555902-65-2

3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid

Cat. No.: B1407443
CAS No.: 1555902-65-2
M. Wt: 263.36 g/mol
InChI Key: HIVGKEQMXBMKOR-UHFFFAOYSA-N
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Description

3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its protective Boc group which prevents unwanted reactions at the amino site during various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: TFA

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Free amines

Mechanism of Action

The mechanism of action of 3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-L-alanine
  • N-tert-Butoxycarbonyl-L-phenylalanine
  • N-tert-Butoxycarbonyl-L-lysine

Uniqueness

3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid is unique due to the presence of the sulfanyl group, which provides additional reactivity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of sulfur-containing peptides and other complex molecules .

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-6-4-7-17-8-5-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVGKEQMXBMKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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